molecular formula C9H11N3O B11731524 N-(furan-2-ylmethyl)-1-methyl-1H-pyrazol-4-amine

N-(furan-2-ylmethyl)-1-methyl-1H-pyrazol-4-amine

Cat. No.: B11731524
M. Wt: 177.20 g/mol
InChI Key: CHKRLRNADAQOPK-UHFFFAOYSA-N
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Description

N-(furan-2-ylmethyl)-1-methyl-1H-pyrazol-4-amine is a heterocyclic compound that features both furan and pyrazole rings. This compound is of interest due to its potential applications in medicinal chemistry and organic synthesis. The presence of both furan and pyrazole rings in its structure allows for a variety of chemical reactions and interactions, making it a versatile compound for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(furan-2-ylmethyl)-1-methyl-1H-pyrazol-4-amine typically involves the reaction of furan-2-carbaldehyde with 1-methyl-1H-pyrazol-4-amine. The reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature conditions to ensure high yield and purity. One common method involves the use of microwave-assisted synthesis, which can significantly reduce reaction times and improve yields .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions. The use of continuous flow reactors can also be considered to enhance efficiency and scalability. Purification of the final product is typically achieved through crystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

N-(furan-2-ylmethyl)-1-methyl-1H-pyrazol-4-amine can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.

    Reduction: The compound can be reduced to form corresponding alcohols or amines.

    Substitution: The pyrazole ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are used under appropriate conditions.

Major Products Formed

    Oxidation: Furan-2-carboxylic acid derivatives.

    Reduction: Corresponding alcohols or amines.

    Substitution: Various substituted pyrazole derivatives.

Mechanism of Action

The mechanism of action of N-(furan-2-ylmethyl)-1-methyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The furan and pyrazole rings allow the compound to bind to active sites of enzymes, inhibiting their activity. This inhibition can lead to the disruption of critical biological pathways, such as those involved in cell division and growth .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(furan-2-ylmethyl)-1-methyl-1H-pyrazol-4-amine is unique due to the combination of furan and pyrazole rings in its structure, which provides a distinct set of chemical and biological properties. This dual-ring system allows for versatile chemical modifications and interactions, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C9H11N3O

Molecular Weight

177.20 g/mol

IUPAC Name

N-(furan-2-ylmethyl)-1-methylpyrazol-4-amine

InChI

InChI=1S/C9H11N3O/c1-12-7-8(5-11-12)10-6-9-3-2-4-13-9/h2-5,7,10H,6H2,1H3

InChI Key

CHKRLRNADAQOPK-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C=N1)NCC2=CC=CO2

Origin of Product

United States

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